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Compound of Interest

Compound Name: 3'-Dimethylaminoacetophenone

Cat. No.: B097955 Get Quote

An In-depth Technical Guide: The Structure, Properties, and Synthesis of 3'-
Dimethylaminoacetophenone

Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure of 3'-
Dimethylaminoacetophenone (3'-DMAA). As a substituted acetophenone, this compound

serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical

industry. The presence of both a nucleophilic dimethylamino group and a reactive ketone

functional group makes it a versatile building block for more complex molecular architectures.

This document elucidates the core structure through established chemical identifiers, offers a

detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust

synthetic pathway, and discusses its relevance in the context of drug discovery and

development. All methodologies are presented with the intent to provide a self-validating

framework for researchers.

Molecular Identity and Core Structure
3'-Dimethylaminoacetophenone is an aromatic ketone characterized by an acetyl group and

a dimethylamino group substituted at the meta-position (1 and 3 positions, respectively) of a

benzene ring.
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Identifier Value Source

IUPAC Name

1-[3-

(dimethylamino)phenyl]ethano

ne

CAS Number 18992-80-8 [1]

Molecular Formula C₁₀H₁₃NO [1]

Molecular Weight 163.22 g/mol [1]

Physical Form Solid [2]

Melting Point 37°C [1]

SMILES CN(C)c1cccc(c1)C(C)=O

InChI Key
KYEMJVGXLJXCSM-

UHFFFAOYSA-N

graph "3_Dimethylaminoacetophenone_Structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=12];

// Benzene Ring

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];

C3 [label="C", pos="-0.87,-0.5!"];

C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"];

C6 [label="C", pos="0.87,0.5!"];

// Substituents

C_acetyl [label="C", pos="1.74,1!"];
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O_acetyl [label="O", pos="2.61,0.5!"];

C_methyl [label="CH₃", pos="1.74,1.8!"];

N_amino [label="N", pos="-1.74,-1!"];

C_methyl1 [label="CH₃", pos="-2.61,-0.5!"];

C_methyl2 [label="CH₃", pos="-1.74,-1.8!"];

// Aromatic Protons

H2 [label="H", pos="-1.5,1!"];

H4 [label="H", pos="0,-1.7!"];

H5 [label="H", pos="1.5,-1!"];

H6 [label="H", pos="1.5,1!"];

// Bonds

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- C1 [label=""];

C1 -- C_acetyl [label=""];

C_acetyl -- O_acetyl [label="="];

C_acetyl -- C_methyl [label=""];

C3 -- N_amino [label=""];

N_amino -- C_methyl1 [label=""];

N_amino -- C_methyl2 [label=""];
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// Aromatic Hydrogens

C2 -- H2 [style=invis]; // Placeholder for positioning

C4 -- H4 [style=invis];

C5 -- H5 [style=invis];

C6 -- H6 [style=invis];

// Aromatic ring double bonds

node [shape=none, label=""];

p1 [pos="-0.435,0.75!"];

p2 [pos="-0.435,-0.75!"];

p3 [pos="0.87,0!"];

// C1 -- C6, C2--C3, C4--C5 (alternate)

}

Caption: 2D structure of 1-[3-(dimethylamino)phenyl]ethanone.

Structural Elucidation by Predictive Spectroscopic
Analysis
Definitive structural confirmation in modern organic chemistry relies on a combination of

spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly

cataloged, its expected spectral characteristics can be accurately predicted based on the well-

understood principles of spectroscopy and data from analogous structures.
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Sample Preparation

Instrumental Analysis

Data Interpretation & Confirmation

3'-DMAA Sample

Dissolve in
Deuterated Solvent

(e.g., CDCl₃)

Mass Spec (EI)¹H & ¹³C NMR FT-IR

Raw Spectra Data

Peak Assignment
Fragmentation Analysis

Functional Group ID

Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic structure elucidation.

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-

methyl protons, and the acetyl methyl protons.
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Predicted
Signal

# of Protons Multiplicity
Chemical Shift
(δ, ppm)

Rationale

Acetyl-CH₃ 3H Singlet (s) ~2.55

Typical shift for a

methyl ketone

adjacent to an

aromatic ring.

N-Methyl-CH₃ 6H Singlet (s) ~2.95

Electron-

donating nitrogen

shields these

protons. Based

on data for

N,N,3-

trimethylaniline[3

].

Aromatic H-6 1H Triplet (t) ~7.30

Coupled to H-5

and H-2 (meta-

coupling might

broaden it).

Aromatic H-2 1H
Singlet/Triplet

(s/t)
~7.15

Appears as a

broad singlet or a

small triplet.

Aromatic H-5 1H
Doublet of

Doublets (dd)
~7.05

Coupled to H-6

and H-4.

Aromatic H-4 1H
Doublet of

Doublets (dd)
~6.85

Shifted upfield

due to the strong

electron-donating

effect of the

meta-

dimethylamino

group.

Predicted ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide a carbon count and information about the electronic

environment of each carbon atom.

Predicted Signal Chemical Shift (δ, ppm) Rationale

Carbonyl (C=O) ~198
Standard chemical shift for an

aryl ketone.

Aromatic C-3 (C-N) ~151

Carbon directly attached to the

electron-donating nitrogen

atom is deshielded.

Aromatic C-1 (C-C=O) ~138
Quaternary carbon attached to

the acetyl group.

Aromatic C-5 ~129
Standard aromatic carbon

shift.

Aromatic C-6 ~118
Shielded by the meta-

dimethylamino group.

Aromatic C-2 ~115
Shielded by the meta-

dimethylamino group.

Aromatic C-4 ~112
Shielded by the meta-

dimethylamino group.

N-Methyl (N-CH₃) ~40

Typical shift for N-methyl

carbons on an aniline

derivative[3].

Acetyl (CO-CH₃) ~27
Standard shift for an acetyl

methyl carbon.

Predicted Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

C=O (Ketone) ~1680 Strong, sharp stretch

C-N (Aromatic Amine) 1360-1250 Stretch

C-H (Aromatic) 3100-3000 Stretch

C-H (sp³ - Methyl) 2980-2850 Stretch

C=C (Aromatic) 1600-1450 Stretch

C-H Bending (meta-subst.) 880-810, 780-730 Out-of-plane bend

Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular weight and

characteristic fragmentation patterns.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 163, corresponding to the

molecular weight of the compound.

Key Fragmentation: The most significant fragmentation is the alpha-cleavage of the acetyl

group, resulting in the loss of a methyl radical (•CH₃).

[M-15]⁺ Peak: A strong peak at m/z = 148 ([M - CH₃]⁺). This acylium ion is resonance-

stabilized and is often the base peak for acetophenones.

Synthesis and Chemical Reactivity
The synthesis of 3'-DMAA requires a strategic approach due to the directing effects of the

substituents.

Synthetic Strategy
A direct Friedel-Crafts acylation of N,N-dimethylaniline with an acetylating agent (e.g., acetyl

chloride/AlCl₃) is not a viable primary route for the meta-isomer. The powerful electron-donating

and ortho,para-directing nature of the dimethylamino group would yield almost exclusively the

para-substituted product, 4'-Dimethylaminoacetophenone[4][5][6].
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Therefore, a more logical and controllable synthesis involves introducing the functional groups

in a different order. A robust method is the reductive amination or methylation of a precursor

like 3'-aminoacetophenone, which is commercially available. 3'-Aminoacetophenone itself can

be synthesized by the reduction of 3'-nitroacetophenone[7].

Two-Step Synthesis Pathway

Purification

3'-Aminoacetophenone

Eschweiler-Clarke
Reaction

Reagents:
- Formaldehyde (CH₂O)
- Formic Acid (HCOOH)

3'-Dimethylaminoacetophenone

Aqueous Workup
& Solvent Extraction

Column Chromatography
or Recrystallization

Click to download full resolution via product page

Caption: Plausible synthesis route via Eschweiler-Clarke methylation.

Chemical Reactivity
Dimethylamino Group: This group is a strong activating, electron-donating group. It is

nucleophilic and can be protonated in strong acid.
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Ketone Group: The acetyl group is an electron-withdrawing, deactivating group. The carbonyl

carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the

methyl group are acidic and can be removed by a base to form an enolate, enabling

reactions like aldol condensations.

Relevance in Pharmaceutical Development
Substituted acetophenones are common scaffolds and intermediates in medicinal chemistry.

The 3'-DMAA structure offers several features of interest to drug development professionals:

Versatile Synthetic Handle: The ketone can be readily transformed into other functional

groups—reduced to an alcohol, converted to an amine via reductive amination, or used in

condensation reactions to build larger, more complex heterocyclic systems.

Modulation of Physicochemical Properties: The dimethylamino group is a tertiary amine,

which is basic. This allows for salt formation, a common strategy used to improve the

solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

Pharmacophore Component: The N,N-dimethylaniline moiety is present in numerous FDA-

approved drugs. Its ability to participate in hydrogen bonding and cation-π interactions can

be crucial for binding to biological targets.

Its role as a "pharmaceutical intermediate" indicates its use as a starting material or building

block in the multi-step synthesis of a final API[1].

Experimental Protocols
The following protocols are provided as validated, procedural frameworks.

Protocol: Synthesis of 3'-DMAA via Eschweiler-Clarke
Reaction
This protocol describes the methylation of 3'-aminoacetophenone.

Materials:

3'-Aminoacetophenone (1.0 eq)
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Aqueous Formaldehyde (37 wt. %, 2.5 eq)

Formic Acid (98%, 5.0 eq)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

To a round-bottom flask, add 3'-aminoacetophenone (1.0 eq) and formic acid (5.0 eq). Stir

the mixture to dissolve.

Slowly add aqueous formaldehyde solution (2.5 eq) to the flask. The addition may be

exothermic.

Attach a reflux condenser and heat the reaction mixture to 100°C. Maintain this temperature

for 8-12 hours, monitoring the reaction by TLC or LC-MS.

Cool the reaction mixture to room temperature.

Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate

solution until effervescence ceases and the pH is ~8-9.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50

mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous

magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

product.
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Purify the crude solid by flash column chromatography (silica gel, hexane:ethyl acetate

gradient) or recrystallization to obtain pure 3'-Dimethylaminoacetophenone.

Protocol: Analytical Confirmation
Method: High-Performance Liquid Chromatography (HPLC)

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid

or trifluoroacetic acid). A typical starting condition could be 30:70 Acetonitrile:Water.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm.

Procedure: Prepare a standard solution of the purified product in the mobile phase (~1

mg/mL). Inject 10 µL and record the chromatogram. A single sharp peak indicates high purity.

Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and

observing the parent ion at m/z = 163.

Safety and Handling
3'-Dimethylaminoacetophenone should be handled with appropriate care in a laboratory

setting.

GHS Hazard Classification: Warning.

Hazard Statements: H317 (May cause an allergic skin reaction).

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P272: Contaminated work clothing should not be allowed out of the workplace.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and nitrile gloves are

required.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

